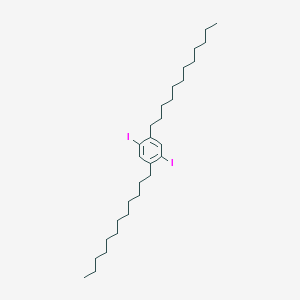

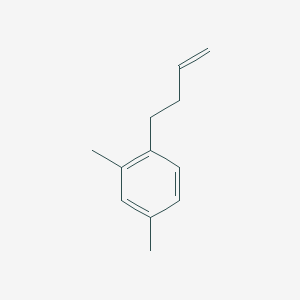

2,7-双(溴甲基)-9,9-二己基-9H-芴

描述

Synthesis Analysis

The synthesis of fluorene derivatives, including 2,7-bis(bromomethyl)-9,9-dihexyl-9H-fluorene, involves multiple steps, starting from fluorene or its analogs. One common approach involves the hydroxymethylation of fluorene, followed by subsequent reactions like bromination to introduce bromomethyl groups at specific positions on the fluorene ring (Sheng, 2007). These methodologies emphasize the importance of precise control over reaction conditions to achieve the desired substitution pattern and yield.

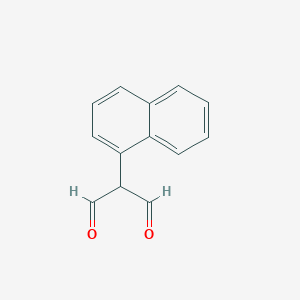

Molecular Structure Analysis

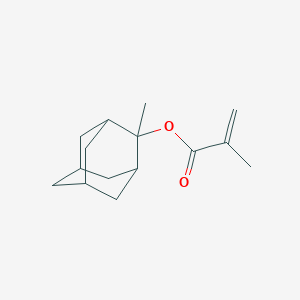

The molecular structure of fluorene derivatives is characterized by the presence of a central fluorene unit substituted with various functional groups, which can significantly affect their physical and chemical properties. X-ray diffraction analysis and spectroscopic methods such as NMR and IR are commonly used to determine the structure and confirm the identity of synthesized compounds (Ishak et al., 2019).

Chemical Reactions and Properties

Fluorene derivatives participate in various chemical reactions, including polymerization, cross-coupling, and electrophilic substitution, due to the reactive nature of their functional groups. These reactions enable the synthesis of complex molecular architectures and polymers with tailored properties for specific applications (Tsai & Chen, 2008). The chemical properties, such as reactivity and stability, are influenced by the nature and position of the substituents on the fluorene core.

Physical Properties Analysis

The physical properties of 2,7-bis(bromomethyl)-9,9-dihexyl-9H-fluorene and its derivatives, such as solubility, melting point, and crystallinity, are critical for their processing and application in materials science. These properties are determined by the molecular structure and the nature of the substituents, affecting the compound's ability to form solid-state structures and its behavior in solution (Knaapila et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles, electrophiles, and radicals, are fundamental to understanding the compound's behavior in synthetic and application contexts. Studies on the reactivity of fluorene derivatives provide insights into their potential uses in organic synthesis, polymer science, and the development of organic electronic devices (Min, 2011).

For more comprehensive insights and detailed information on each aspect mentioned, exploring the following references is recommended:

科学研究应用

抗癌性能:2,7-双(溴甲基)-9,9-二己基-9H-芴的衍生物显示出对人类宫颈癌细胞的潜在抗癌性能 (Ishak et al., 2019)。

共轭聚合物的合成:该化合物被用于合成共轭共聚物,如聚(芴乙烯),在有机溶剂中高溶解度,在聚合物电子学中有用 (Aravindu et al., 2018)。

发展发光二极管:它被用于合成新型的统计交替电致发光(EL)共聚物,完全可溶于常见有机溶剂,可用于发光二极管 (Jin et al., 2004)。

光学应用的纳米颗粒:该化合物有助于形成聚(芳基乙炔)纳米颗粒的胶体稳定分散体系,显示出在红光和近红外区域强吸收的特性,与光学应用相关 (Huber et al., 2012)。

双光子吸收研究:含芴的该化合物衍生物被用于双光子吸收研究,这对于理解光物理行为和在成像中的潜在应用具有重要意义 (Yue et al., 2015)。

芳香族聚(醚酮)的合成:该化合物在合成具有良好有机溶解性和热稳定性的聚(醚酮)中发挥作用,同时显示出蓝绿色或绿色发光性能 (Maeyama & Ito, 2018)。

安全和危害

The compound is for research use only and should not be administered to humans . It should be stored at 2-10 degrees Celsius . Safety precautions include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and a dust respirator, and using dry clean up procedures to avoid generating dust .

属性

IUPAC Name |

2,7-bis(bromomethyl)-9,9-dihexylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36Br2/c1-3-5-7-9-15-27(16-10-8-6-4-2)25-17-21(19-28)11-13-23(25)24-14-12-22(20-29)18-26(24)27/h11-14,17-18H,3-10,15-16,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNIUQSXMPTBFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1(C2=C(C=CC(=C2)CBr)C3=C1C=C(C=C3)CBr)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584622 | |

| Record name | 2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene | |

CAS RN |

187148-75-0 | |

| Record name | 2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2,7-bis(bromomethyl)-9,9-dihexyl-9H-fluorene in the synthesis of poly(fluorene vinylene) [PFV]?

A1: 2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene (F-Br) acts as a monomer in the step-growth polymerization reaction with 2,7-bis(mercaptomethyl)-9,9′-dihexyl-9H-fluorene (F-SH) []. This reaction, carried out under basic conditions, forms a polysulfide precursor. The bromine atoms in F-Br provide sites for subsequent chemical modifications. These modifications, involving oxidation and the Ramberg–Backlund reaction, ultimately lead to the formation of the vinylene linkages characteristic of PFV [].

Q2: How does the structure of 2,7-bis(bromomethyl)-9,9-dihexyl-9H-fluorene influence the solubility of the resulting polymer?

A2: The presence of the two hexyl groups at the 9-position of the fluorene ring in 2,7-bis(bromomethyl)-9,9-dihexyl-9H-fluorene contributes to the good solubility of the resulting PFV polymer in common organic solvents []. These alkyl chains reduce the tendency of the polymer chains to stack closely, thus enhancing their interaction with solvents like DCM, THF, and CHCl3 []. This improved solubility is crucial for processing and potential applications of the synthesized PFV.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

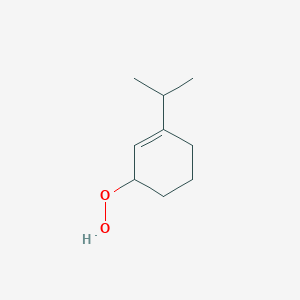

![1-[4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]propane-1,3-dione](/img/structure/B65357.png)

![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazol-3-yl]-1,3,4-oxadiazol-2-yl]methylsulfamoyl]phenyl]acetamide](/img/structure/B65376.png)